molecular formula C17H19N3O3S B2434597 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea CAS No. 1203206-59-0

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea

Cat. No. B2434597
CAS RN: 1203206-59-0
M. Wt: 345.42
InChI Key: AGHOGYKSPNQJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea, also known as TDZ, is a synthetic plant growth regulator that has been widely used in agricultural research. TDZ has been found to have a wide range of applications in plant tissue culture, including the induction of somatic embryogenesis, shoot regeneration, and callus formation.

Scientific Research Applications

Applications in Cosmetics and Personal Care Products

Compounds like 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea are often used in the formulation of cosmetic products due to their preservative, fragrance, and surfactant properties. These compounds aim to enhance the performance, quality, value, and lifespan of cosmetics. However, it's important to note that some chemical additives in cosmeceuticals can pose toxic effects, leading to various health risks ranging from mild hypersensitivity to more severe conditions (Bilal & Iqbal, 2019).

Applications in Agriculture and Soil Science

In agriculture, urea-based compounds are utilized significantly. They are applied as fertilizers to control broadleaf and grassy weeds and are known for their capability to inhibit specific plant enzymes. Phenylurea, a class of urea-based herbicides, is widely used in North America. The biological effects of phenylureas on non-target organisms, like fish and amphibians, are an area of active research, with a focus on substances like diuron and linuron (Marlatt & Martyniuk, 2017). Additionally, urea is used as non-protein nitrogen in ruminant rations, serving as an economical replacement for feed proteins and as a nitrogen source for rumen microbial growth (Jin et al., 2018).

Applications in Biochemical Sensing and Analysis

Urea-based compounds find extensive application in the field of biochemical sensing. The development of urea biosensors has been a significant area of research, particularly for detecting and quantifying urea concentration due to its importance in various biological and environmental processes. These biosensors use enzymes like urease as bioreceptor elements and involve advanced materials for enzyme immobilization, offering insights into urea's role in different sectors ranging from health to agriculture and food preservation (Botewad et al., 2021).

Applications in Medicinal Chemistry and Drug Design

The unique properties of urea derivatives make them essential in medicinal chemistry and drug design. Urea's hydrogen bonding capabilities are particularly valuable for creating drug-target interactions. Various urea derivatives have been studied as modulators for biological targets such as kinases, proteases, and epigenetic enzymes, highlighting urea's significance in developing new pharmaceuticals (Jagtap et al., 2017).

properties

IUPAC Name

1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-13-4-2-5-15(12-13)19-17(21)18-14-6-8-16(9-7-14)20-10-3-11-24(20,22)23/h2,4-9,12H,3,10-11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHOGYKSPNQJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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